An In-depth Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
An In-depth Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known applications of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol. The content is tailored for researchers, scientists, and professionals in drug development and materials science, with a focus on detailed experimental protocols and data presentation.
Core Chemical Properties
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, also known as 2,6-di-tert-butyl-4-(hydroxymethyl)phenol, is a sterically hindered phenolic compound. This structural feature is central to its primary function as an antioxidant.[1] It is a white crystalline powder with no odor.[1]
Physicochemical Data
A summary of the key quantitative data for 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₂ | [2] |
| Molecular Weight | 236.35 g/mol | [3] |
| Melting Point | 139-141 °C | [3][4] |
| Boiling Point | 214 °C at 40 mmHg | [5] |
| Density | 1.005 g/cm³ | [5] |
| Water Solubility | 312.6 mg/L at 25 °C (estimated) | [5] |
| Appearance | White, crystalline powder | [4] |
| Solubility | Partially soluble in methanol, ethanol, and acetone; insoluble in water. | [4][6] |
| CAS Number | 88-26-6 | [2] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol. Key spectral data are available from various sources:
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¹H NMR and ¹³C NMR: Detailed spectra are available and have been used for the characterization of this compound and its derivatives.[1]
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Infrared (IR) Spectroscopy: IR spectra are available, providing information about the functional groups present in the molecule.[2][7]
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Mass Spectrometry: Mass spectral data (electron ionization) is also available for this compound.[2]
Synthesis and Purification
The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is typically achieved through a two-step process, starting from the readily available 2,6-di-tert-butylphenol. The overall workflow involves the formylation of the phenol to produce an intermediate aldehyde, followed by its reduction to the desired benzyl alcohol.
Experimental Workflow for Synthesis
Caption: Synthetic pathway for 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol.
Detailed Experimental Protocols
Step 1: Synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde
This procedure is adapted from a known method for the formylation of 2,6-di-tert-butylphenol.
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Reaction Setup: In a well-ventilated fume hood, 2,6-di-tert-butylphenol is dissolved in an aprotic solvent such as 1,2-dichloroethane or acetonitrile.
-
Addition of Reagent: A Vilsmeier reagent is added to the solution. The reaction mixture is then heated to a temperature between 60-80°C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
Step 2: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
This protocol is based on a patented method for the reduction of the intermediate aldehyde.
-
Dissolution: Dissolve 4g (0.017 mol) of 3,5-di-tert-butyl-4-hydroxybenzaldehyde in 40 mL of absolute ethanol in a round-bottom flask.[8]
-
Addition of Base: Add 1.7g (0.02 mol) of sodium bicarbonate (NaHCO₃) to the solution.[8]
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Reduction: Cool the mixture to 0°C in an ice bath. Slowly add 0.77g (0.02 mol) of sodium borohydride (NaBH₄) in portions.[8]
-
Reaction Time: Allow the reaction to proceed for 2 hours at 0°C.[8]
-
Work-up and Extraction: After 2 hours, quench the reaction with the careful addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with water and then with brine.[8]
-
Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product as a pale yellow solid.[8] A typical yield is around 93%.[8]
Purification
The crude 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol can be purified by recrystallization. A suitable solvent system would be a mixture of ethanol and water.
-
Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol.
-
Precipitation: Slowly add hot deionized water until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of an ice-cold ethanol-water mixture, and dry under vacuum.
Biological Activity and Applications
The primary application of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol stems from its potent antioxidant properties, a characteristic of hindered phenols.[1]
Antioxidant Mechanism
Hindered phenols, including 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, function as radical scavengers. The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the phenolic proton, making it readily available to donate to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance and the steric hindrance of the tert-butyl groups, preventing it from initiating further radical chain reactions.
Caption: Generalized antioxidant mechanism of hindered phenols.
Other Potential Applications
Beyond its use as an antioxidant in polymers and hydrocarbons, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol has been investigated for other applications:
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Polymerization Initiator: It has been described as a fatty acid ester used as an analytical reagent and polymerization initiator.[4]
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Anticorrosive and Anticoagulant Properties: Some studies suggest it may possess anticorrosive properties at high concentrations and can inhibit coagulation factors.[4]
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Pharmaceutical Intermediate: It serves as a precursor for the synthesis of more complex molecules, including other antioxidants and potential pharmaceutical compounds.
It is important to note that while related compounds like p-hydroxybenzyl alcohol and 3,5-dihydroxy-4-methoxybenzyl alcohol have been studied for their roles in specific signaling pathways related to neuroprotection and adipogenesis, respectively, such detailed mechanistic studies for 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol are not yet widely available in the public domain.
Safety and Handling
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is considered toxic by ingestion.[4] Standard laboratory safety precautions should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
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Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.
This document is intended for informational purposes for a technical audience and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.
References
- 1. 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | 88-26-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-二叔丁基-4-羟基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | 88-26-6 | FD70466 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. CN106916051B - A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol - Google Patents [patents.google.com]
